Acide 5-méthyl-1,2,3,4-tétrahydroquinoléine-8-carboxylique

Vue d'ensemble

Description

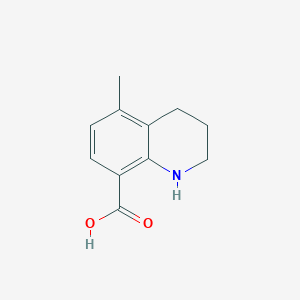

5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie médicinale

Acide 5-méthyl-1,2,3,4-tétrahydroquinoléine-8-carboxylique : est un composé qui peut être utilisé dans la synthèse de diverses molécules biologiquement actives. En chimie médicinale, ce composé pourrait servir de précurseur pour le développement de nouveaux agents pharmaceutiques. Sa structure est similaire à celle d'autres dérivés de la tétrahydroquinoléine, qui sont connus pour présenter des activités analgésiques, antimalariques et anti-inflammatoires .

Agriculture

Dans le secteur agricole, les dérivés de la tétrahydroquinoléine pourraient être explorés pour leur utilisation potentielle comme promoteurs de croissance ou pesticides. La similitude structurale avec les alcaloïdes naturels suggère qu'ils pourraient interagir avec les systèmes biologiques des plantes, conduisant éventuellement à une croissance accrue ou à une résistance aux ravageurs .

Science des matériaux

Le fragment tétrahydroquinoléine est une structure courante en science des matériaux organiques. This compound pourrait être étudié pour ses propriétés lorsqu'il est incorporé dans des polymères ou des semi-conducteurs organiques de petites molécules, ce qui pourrait avoir un impact sur le domaine de l'électronique organique .

Science de l'environnement

Ce composé pourrait être étudié pour son impact environnemental, notamment en termes de biodégradabilité et de toxicité. Comprendre son comportement dans les systèmes environnementaux est crucial pour évaluer les risques associés à son utilisation dans diverses industries .

Biochimie

En biochimie, This compound pourrait être utilisé comme un bloc de construction pour la synthèse de molécules complexes. Son rôle dans la synthèse des peptides et des protéines, ou comme partie des inhibiteurs enzymatiques, pourrait être un domaine de recherche significatif .

Pharmacologie

Les applications pharmacologiques de ce composé sont liées à ses effets thérapeutiques potentiels. La recherche pourrait se concentrer sur son interaction avec les cibles biologiques, sa pharmacocinétique et son efficacité dans les modèles de maladie. Il pourrait contribuer à la découverte de nouveaux traitements pour diverses affections .

Chimie analytique

En chimie analytique, This compound pourrait être utilisé comme un étalon ou un réactif dans les méthodes chromatographiques et d'autres techniques analytiques. Il pourrait aider à la quantification et à la qualification de mélanges complexes ou au développement de nouvelles méthodologies analytiques .

Chimie synthétique

Ce composé est précieux en chimie synthétique pour construire des architectures moléculaires complexes. Il pourrait être utilisé dans diverses réactions de synthèse organique, telles que les cyclisations, pour créer divers composés hétérocycliques avec des applications potentielles dans plusieurs domaines .

Mécanisme D'action

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines, a class of compounds to which our compound belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It is known that 1,2,3,4-tetrahydroisoquinolines can act as precursors for various alkaloids displaying multifarious biological activities .

Biochemical Pathways

It is known that 1,2,3,4-tetrahydroisoquinolines can act as precursors for various alkaloids . Alkaloids are known to interact with a variety of enzymes, carriers, and receptors in the body, leading to a wide range of biological effects.

Result of Action

It is known that 1,2,3,4-tetrahydroisoquinolines and their derivatives have diverse biological activities against various infective pathogens and neurodegenerative disorders .

Analyse Biochimique

Biochemical Properties

5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to active sites, leading to either inhibition or activation of the protein’s function. These interactions are crucial for understanding the compound’s potential therapeutic applications .

Cellular Effects

The effects of 5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, 5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of 5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .

Metabolic Pathways

5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various biomolecules. The compound can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is essential for its biological activity, as it needs to reach its target sites to exert its effects .

Subcellular Localization

The subcellular localization of 5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound interacts with the appropriate biomolecules to exert its effects. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Activité Biologique

5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (MTHQCA) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

MTHQCA is a member of the tetrahydroquinoline family, characterized by a bicyclic structure that includes a nitrogen atom in the ring. Its chemical formula is with a molecular weight of 193.23 g/mol. The compound's structure allows for various modifications that can enhance its biological activity.

1. Antimicrobial Activity

MTHQCA exhibits notable antimicrobial properties. Research has shown that derivatives of tetrahydroquinoline compounds can inhibit the growth of various bacteria and fungi. For instance, studies have demonstrated that MTHQCA and its derivatives possess significant activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 14 | 100 |

2. Anticancer Activity

MTHQCA has shown promising anticancer effects in various studies. It has been reported to induce apoptosis in cancer cell lines through mechanisms involving microtubule disruption and inhibition of tubulin assembly. For example, in vitro studies demonstrated that MTHQCA significantly inhibited the proliferation of MDA-MB-435 breast cancer cells with an IC50 value in the nanomolar range .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-435 | 0.019 | Microtubule depolymerization |

| HeLa | 0.025 | Apoptosis induction |

The biological activity of MTHQCA is primarily attributed to its ability to interact with cellular targets involved in critical pathways:

- Microtubule Dynamics : MTHQCA disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of established chemotherapeutic agents such as paclitaxel.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to reduced proliferation of cancer cells and pathogens .

Case Study 1: Anticancer Efficacy

In a study involving xenograft models of breast cancer, MTHQCA was administered at a dose of 75 mg/kg three times a week. The results indicated significant tumor reduction compared to controls, supporting its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of MTHQCA against hospital-acquired infections. The compound exhibited potent activity against resistant strains of bacteria, highlighting its potential in treating infections where conventional antibiotics fail .

Propriétés

IUPAC Name |

5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7-4-5-9(11(13)14)10-8(7)3-2-6-12-10/h4-5,12H,2-3,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGWGBMZIWMATJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCNC2=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.